Methyl 3-(7-Methyl-3-indolyl)propanoate
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Overview
Description
Methyl 3-(7-Methyl-3-indolyl)propanoate is an organic compound belonging to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their biological activities. This compound features an indole ring substituted with a methyl group at the 7th position and a propanoate ester group at the 3rd position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(7-Methyl-3-indolyl)propanoate typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions. For this specific compound, the starting materials would include a methyl-substituted phenylhydrazine and a suitable ketone or aldehyde .
Industrial Production Methods
Industrial production of indole derivatives often involves large-scale Fischer indole synthesis. The reaction conditions are optimized for high yield and purity, typically involving the use of methanesulfonic acid as a catalyst under reflux conditions in methanol .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(7-Methyl-3-indolyl)propanoate undergoes various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form different quinonoid structures.
Reduction: The ester group can be reduced to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 2nd and 3rd positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are commonly used.
Major Products
Oxidation: Quinonoid derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated, nitrated, or sulfonated indole derivatives.
Scientific Research Applications
Methyl 3-(7-Methyl-3-indolyl)propanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific biological pathways.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 3-(7-Methyl-3-indolyl)propanoate involves its interaction with various molecular targets. The indole ring can interact with biological macromolecules, such as proteins and nucleic acids, through π-π stacking and hydrogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Methyl indole-3-propanoate: Similar structure but lacks the methyl group at the 7th position.
Methyl 3-(1H-pyrrol-2-yl)propanoate: Contains a pyrrole ring instead of an indole ring.
Uniqueness
Methyl 3-(7-Methyl-3-indolyl)propanoate is unique due to the presence of the methyl group at the 7th position of the indole ring, which can influence its chemical reactivity and biological activity compared to other indole derivatives .
Biological Activity
Methyl 3-(7-Methyl-3-indolyl)propanoate is a compound of interest in medicinal chemistry, particularly due to its structural similarity to various biologically active indole derivatives. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound is characterized by the presence of an indole moiety, which is known for its diverse biological activities. The compound's molecular formula is C12H13NO2, and it exhibits properties typical of indole derivatives, such as lipophilicity and the ability to interact with various biological targets.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways and the modulation of cell cycle progression.
Table 1: Cytotoxic Effects on Cancer Cell Lines
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast) | 15.2 | Induction of apoptosis |
HT-29 (Colon) | 12.5 | Cell cycle arrest |
A549 (Lung) | 18.0 | Reactive oxygen species generation |
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties. In animal models, this compound has shown efficacy in reducing inflammation markers such as TNF-alpha and IL-6. This suggests a potential role in treating inflammatory diseases or conditions.
Case Study: Inhibition of Inflammatory Cytokines
In a study involving lipopolysaccharide (LPS)-induced inflammation in mice, administration of this compound resulted in a significant decrease in serum levels of pro-inflammatory cytokines compared to control groups.
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Modulation : The compound may act as a modulator for various receptors involved in cell signaling pathways, including those related to apoptosis and inflammation.
- Enzyme Inhibition : It has been suggested that this compound inhibits specific enzymes that play critical roles in tumor growth and inflammatory processes.
- Oxidative Stress Induction : The generation of reactive oxygen species (ROS) may contribute to its anticancer effects by promoting oxidative stress within cancer cells.
Properties
Molecular Formula |
C13H15NO2 |
---|---|
Molecular Weight |
217.26 g/mol |
IUPAC Name |
methyl 3-(7-methyl-1H-indol-3-yl)propanoate |
InChI |
InChI=1S/C13H15NO2/c1-9-4-3-5-11-10(8-14-13(9)11)6-7-12(15)16-2/h3-5,8,14H,6-7H2,1-2H3 |
InChI Key |
NRKPACGMNKMEQQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CN2)CCC(=O)OC |
Origin of Product |
United States |
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